D-galactose phenylhydrazone
Description
Historical Perspectives and Foundational Contributions to Carbohydrate Chemistry
The story of D-galactose phenylhydrazone is intrinsically linked to the pioneering work of German chemist Emil Fischer, a Nobel laureate whose contributions revolutionized the field of organic chemistry. msu.eduacademie-sciences.fr In the late 19th century, Fischer discovered phenylhydrazine (B124118) and its remarkable ability to react with carbonyl compounds like aldehydes and ketones to form crystalline derivatives known as hydrazones. academie-sciences.frelectronicsandbooks.com This discovery proved to be a critical breakthrough in the study of carbohydrates, which had been notoriously difficult to characterize due to their similar structures and tendency to form syrups. msu.eduias.ac.in
Fischer's application of phenylhydrazine to sugars led to the formation of osazones, derivatives involving two phenylhydrazine molecules reacting with a monosaccharide. yale.eduwikipedia.org This reaction was pivotal because it allowed for the differentiation of sugars that differed in configuration only at the alpha-carbon to the carbonyl group. msu.edu For instance, D-glucose and D-mannose, which are C-2 epimers, form the identical osazone, a discovery that helped Fischer elucidate their stereochemical relationship. thyroid.org The formation of distinct crystalline osazones, such as the rhombic-plate shaped crystals of galactosazone (from galactose), provided a tangible method for identifying and distinguishing between different monosaccharides. wikipedia.orgjaypeedigital.com This work not only laid the groundwork for understanding the stereochemistry of sugars but also provided irrefutable evidence for the van't Hoff theory of stereoisomerism. lsuhsc.edu
Strategic Importance in Modern Organic Synthesis and Analytical Methodologies
The utility of this compound extends far beyond its historical role in carbohydrate identification. In modern organic synthesis, it serves as a key starting material and intermediate in the creation of more complex molecules. smolecule.com A notable example is its use in the synthesis of Fosdenopterin, a drug used to treat molybdenum cofactor deficiency. chemicalbook.comtandfonline.com In this synthesis, D-galactose is first reacted with phenylhydrazine to produce galactose phenylhydrazone, which then undergoes a reaction to establish the core structure of the final drug with the correct stereochemistry. chemicalbook.comtandfonline.com This highlights the compound's role in facilitating complex, stereospecific transformations.
Furthermore, this compound and related derivatives are crucial in modern analytical techniques. The phenylhydrazone tag enhances the sensitivity of detection in methods like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection. nih.gov This derivatization allows for more effective analysis and structural elucidation of oligosaccharides, even aiding in the direct determination of glycosylation sites in proteins. nih.gov
Structural Framework and Isomeric Considerations of this compound
The structure of this compound is characterized by the presence of a phenylhydrazone group (-C=N-NH-C₆H₅) formed from the aldehyde group of D-galactose. smolecule.com This structure, however, is not static. In solution, this compound can exist in equilibrium with a tautomeric isomer. chemicalbook.comtandfonline.com Tautomerism, the interconversion of constitutional isomers, is a key feature. In the case of carbohydrate arylhydrazones, there is the additional possibility of tautomerism between cyclic (pyranose) and acyclic forms, similar to the parent sugar. electronicsandbooks.com The mutarotation observed in solutions of glucose phenylhydrazone suggests the presence of multiple species in equilibrium. electronicsandbooks.com
D-galactose itself is a stereoisomer of glucose, specifically a C-4 epimer, meaning they differ only in the spatial arrangement of the hydroxyl group at the fourth carbon atom. quora.comf-cdn.com This subtle difference in stereochemistry leads to the formation of a distinct osazone (galactosazone) compared to the one formed by glucose and fructose (B13574) (glucosazone). quora.com The pyranose ring of galactose derivatives predominantly adopts a ⁴C₁ chair conformation in most crystalline forms. researchgate.net
Table 1: Isomeric Relationships of D-Galactose
| Isomer Type | Related Compound(s) | Distinguishing Feature |
|---|---|---|
| Epimer | D-Glucose | Differ in configuration at the C-4 position. quora.comf-cdn.com |
| Epimer | D-Talose | Differ in configuration at the C-2 position. lsuhsc.edu |
| Aldose-Ketose Isomer | D-Fructose, D-Tagatose | D-Galactose is an aldose (aldehyde group); D-Fructose and D-Tagatose are ketoses (ketone group). quora.comuqu.edu.sa |
| Enantiomer | L-Galactose | Mirror images of each other. bnmv.ac.in |
Overview of Key Research Trajectories and Future Directions
Current and future research involving this compound and its derivatives is multifaceted. One significant trajectory is its continued application in the synthesis of complex, biologically active molecules. Its role as a chiral building block in the synthesis of pyranopterin systems, which are central to molybdenum cofactors, is an active area of investigation. mdpi.comresearchgate.net The Viscontini reaction, which utilizes sugar-derived phenylhydrazones to achieve regioselective synthesis, demonstrates the ongoing relevance of these compounds in creating specific stereoisomers. mdpi.com
Future research will likely focus on leveraging the unique reactivity of this compound for developing novel synthetic methodologies. The potential for these derivatives to act as enzyme inhibitors also suggests avenues for therapeutic development in areas like metabolic disorders. As analytical techniques become more sophisticated, the use of phenylhydrazone derivatives for sensitive and detailed glycan analysis will undoubtedly expand. The continued exploration of the rich chemistry of this compound promises to yield further innovations in both fundamental and applied chemical sciences.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O5 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
6-(phenylhydrazinylidene)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H18N2O5/c15-7-10(17)12(19)11(18)9(16)6-13-14-8-4-2-1-3-5-8/h1-6,9-12,14-19H,7H2 |
InChI Key |
MAKRUZFBMOBWLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of D Galactose Phenylhydrazone Formation
Elucidation of Reaction Mechanisms and Intermediates
Detailed Analysis of Phenylhydrazone Formation Mechanisms
The formation of D-galactose phenylhydrazone is a specific example of the broader reaction between reducing sugars and phenylhydrazine (B124118), leading to the formation of osazones. This reaction, first explored by Emil Fischer, is a cornerstone in carbohydrate chemistry for the identification and differentiation of sugars. algoreducation.comyale.edu The initial step involves the reaction of a reducing sugar, in this case, D-galactose, with one equivalent of phenylhydrazine to form a phenylhydrazone intermediate. algoreducation.comyale.edu
The generally accepted mechanism for this initial phase is a straightforward addition of phenylhydrazine to the carbonyl group of the sugar, followed by the elimination of a water molecule. yale.edu This reaction is typically catalyzed by an acid. The process begins with the protonation of the carbonyl oxygen of D-galactose, which increases the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of phenylhydrazine then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and dehydration result in the formation of the C=N bond characteristic of a hydrazone.
Several mechanistic pathways have been proposed for the subsequent conversion of the phenylhydrazone to the osazone, which involves the reaction with two additional equivalents of phenylhydrazine. yale.edu The key step in these mechanisms is the oxidation of the adjacent hydroxyl group (at C-2) to a carbonyl group.
One of the early proposals by Fischer suggested an unspecified oxidation of the secondary alcohol by phenylhydrazine, which also accounted for the formation of aniline (B41778) and ammonia (B1221849) as byproducts. yale.edu However, this was met with skepticism as phenylhydrazine is not typically considered an oxidizing agent. scispace.comsciepub.com
Weygand proposed two alternative mechanisms, designated as A and B. yale.eduscispace.com
Weygand Mechanism A: This pathway involves the breakage of the N-N bond in the initially formed phenylhydrazone, leading to the formation of aniline and an α-iminoketone. This intermediate then reacts with two more molecules of phenylhydrazine to yield the osazone and ammonia. yale.edu
Weygand Mechanism B: This mechanism suggests that a second equivalent of phenylhydrazine is incorporated into the phenylhydrazone via enolization and tautomerization, forming a key intermediate. This intermediate then undergoes an oxidative loss of aniline to form an α-iminohydrazone, which subsequently reacts with another molecule of phenylhydrazine to produce the final osazone and ammonia. yale.edu This pathway incorporates the Amadori rearrangement, which will be discussed in a later section.
A key aspect of osazone formation is its regioselectivity. For instance, with fructose (B13574), the reaction occurs at C-1 and C-2, not C-2 and C-3. scispace.comsciepub.com This selectivity has been explained by considering the relative acidities of the primary and secondary hydroxyl groups and the formation of hydrogen bonds that facilitate a 1,4-hydrogen transfer in a cyclic mechanism. sciepub.comsapub.org
Investigation of Tautomerism in this compound
This compound, like other sugar hydrazones, can exist in different tautomeric forms. chemicalbook.comacs.org Tautomers are isomers of a compound which differ only in the position of protons and electrons. In the context of this compound, the primary tautomeric equilibrium is between the open-chain hydrazone form and a cyclic hemiacetal form. chempap.orgpnu.edu.ua This is an example of cyclo-chain tautomerism. pnu.edu.ua
In solution, an equilibrium exists between the linear (open-chain) form of the sugar and its cyclic hemiacetal or hemiketal forms. news-medical.net The open-chain form is necessary for the initial reaction with phenylhydrazine to occur. pnu.edu.ua Once the phenylhydrazone is formed, it can also exist in equilibrium between an open-chain structure and various cyclic tautomers. The stability and predominance of these forms can be influenced by factors such as the solvent. googleapis.comgrafiati.com
Furthermore, the open-chain phenylhydrazone can exhibit keto-enol type tautomerism. news-medical.netpressbooks.pub The hydrazone can tautomerize to an enol-hydrazine or an ene-hydrazine form. scispace.comopenstax.org This tautomerization is a crucial step in the Amadori rearrangement, which facilitates the oxidation of the C-2 hydroxyl group necessary for osazone formation. yale.eduscispace.com Spectroscopic methods, such as NMR, are instrumental in studying these tautomeric equilibria. acs.orgacs.orgresearchgate.net For instance, the presence of both azomethine and anomeric proton signals in an NMR spectrum would indicate an equilibrium mixture of open-chain and cyclic forms. acs.org
The structure of the phenylhydrazone can also be influenced by intramolecular hydrogen bonding, which can stabilize certain conformations and play a role in the subsequent reaction steps. wordpress.commatanginicollege.ac.in
Amadori Rearrangement Pathways in Related Systems
The Amadori rearrangement is a key mechanistic step in the formation of osazones from aldoses. algoreducation.comblogspot.comyoutube.com It describes the isomerization of an N-glycoside of an aldose (a glycosylamine) to the corresponding 1-amino-1-deoxy-ketose. scispace.comcerealsgrains.org In the context of osazone formation, a variant of this rearrangement occurs with the initially formed phenylhydrazone. sciepub.comsciepub.com
The process is initiated by the tautomerization of the aldose phenylhydrazone to its enol-hydrazine form. scispace.com This intermediate then undergoes a proton shift, leading to the formation of a ketose-like structure with a phenylhydrazino group at C-2. yale.eduscispace.com This rearrangement effectively oxidizes the C-2 position, creating a new carbonyl group that can then react with another molecule of phenylhydrazine. blogspot.comuou.ac.in
The Amadori rearrangement is crucial for explaining how the reaction proceeds beyond the initial phenylhydrazone formation at C-1. wordpress.com It provides the necessary carbonyl group at the adjacent carbon for the formation of the bis-phenylhydrazone characteristic of an osazone. blogspot.comuou.ac.in The reaction is generally considered to be limited to the first two carbon atoms (C-1 and C-2) due to the formation of a stable, chelated osazone structure that prevents further reaction down the carbon chain. wordpress.commatanginicollege.ac.in This stability is attributed to intramolecular hydrogen bonding within the osazone molecule. wordpress.com
In systems involving ketoses like fructose, a related mechanism known as the Heyns rearrangement (or retro-Amadori rearrangement) is observed, where a ketosylamine is converted to a 2-amino-2-deoxy-aldose. scispace.comsciepub.comsciepub.com The regioselectivity of these rearrangements is a topic of significant mechanistic interest. scispace.comsciepub.comsapub.orgsciepub.com For example, in the formation of fructosazone, the reaction proceeds at C-1 and C-2 rather than C-2 and C-3, a selectivity that has been explained by considering the differing reactivity of the primary versus secondary hydroxyl groups. sapub.org
The Amadori rearrangement is not only central to osazone formation but is also a key reaction in the Maillard reaction (browning reactions in food) and in the synthesis of various biologically important molecules. chemicalbook.comcerealsgrains.orgmdpi.com
Advanced Spectroscopic and Crystallographic Structural Elucidation of D Galactose Phenylhydrazone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of D-galactose phenylhydrazone in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.
The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals for this compound is achieved through a suite of multidimensional NMR experiments. Techniques such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in mapping the covalent framework of the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals for the galactose moiety and the newly introduced phenyl group. researchgate.net The anomeric proton (H-1) signal is significantly shifted compared to its position in native D-galactose due to the formation of the hydrazone linkage. researchgate.netrsc.org COSY experiments reveal the scalar coupling network between adjacent protons (e.g., H-1 to H-2, H-2 to H-3), allowing for the sequential assignment of all protons along the sugar backbone. HSQC spectra correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C signals.
The conformation of the pyranose ring is primarily determined by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra. nih.gov For D-galactose derivatives, these coupling constants are compared with theoretical values calculated for different possible conformations (e.g., chair, boat, skew). nih.gov This analysis typically confirms that the galactose ring in this compound adopts a stable ⁴C₁ chair conformation in solution.
| Proton (¹H) | Typical Chemical Shift Range (ppm) | Carbon (¹³C) | Typical Chemical Shift Range (ppm) |
| Anomeric H-1 | 4.5 - 5.3 | Anomeric C-1 | ~155 (C=N) |
| Ring Protons (H-2 to H-6) | 3.4 - 4.2 | Ring Carbons (C-2 to C-5) | 68 - 78 |
| Phenyl Protons | 6.8 - 7.5 | C-6 | ~62 |
| N-H Protons | 8.0 - 9.5 | Phenyl Carbons | 110 - 145 |
| Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. |
To overcome challenges such as spectral overlap and to probe specific molecular interactions, isotopic labeling is an indispensable tool in the NMR analysis of carbohydrate derivatives. sigmaaldrich.comnih.gov This involves the strategic incorporation of NMR-active isotopes like ¹³C, ¹⁵N, or ²H (deuterium) into the molecule.
Uniform labeling, where the molecule is synthesized using precursors enriched in ¹³C (e.g., ¹³C-glucose) and ¹⁵N (e.g., ¹⁵N-phenylhydrazine), enhances signal sensitivity and enables advanced NMR experiments for complete structural determination. sigmaaldrich.com For instance, ¹⁵N labeling of the phenylhydrazine (B124118) moiety allows for direct observation of the nitrogen atoms in the hydrazone linkage through ¹H-¹⁵N HSQC experiments, providing insights into tautomeric equilibria and hydrogen bonding.
Selective labeling involves enriching only specific positions in the molecule. nih.gov This approach can be used to simplify complex spectra or to highlight particular regions of the molecule. For example, selectively labeling the C-1 position of galactose with ¹³C would allow for focused studies on the electronic changes occurring at the anomeric center upon hydrazone formation. Furthermore, deuteration (replacing ¹H with ²H) at specific non-labile positions on the galactose ring can simplify the remaining ¹H NMR spectrum, reducing signal overlap and aiding in the accurate measurement of coupling constants for conformational analysis. springernature.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups. iitm.ac.in These techniques are highly effective for confirming the formation of the phenylhydrazone and identifying the key chemical bonds present.
The IR spectrum of this compound exhibits several characteristic absorption bands. The formation of the hydrazone is unequivocally confirmed by the appearance of a C=N stretching vibration, typically in the 1590-1610 cm⁻¹ region, which is absent in the spectra of the starting materials. researchgate.net Other key signals include a broad O-H stretching band from the multiple hydroxyl groups of the galactose unit (around 3200-3500 cm⁻¹) and N-H stretching vibrations from the hydrazone linkage (around 3300-3330 cm⁻¹). researchgate.net The C-H stretching vibrations of the aliphatic sugar ring and the aromatic phenyl group are observed between 2800 and 3100 cm⁻¹. researchgate.netmdpi.com The region from 1000 to 1200 cm⁻¹ is dominated by the stretching vibrations of the C-O bonds and the pyranose ring. mdpi.com
Raman spectroscopy provides complementary information. While O-H stretching is typically weak in Raman spectra, the aromatic C-H and C=C stretching vibrations of the phenyl group give rise to strong signals, confirming its presence. The C=N stretching vibration is also Raman active, corroborating the IR data.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| O-H Stretch (hydroxyl groups) | 3200 - 3500 | IR (Broad, Strong) |
| N-H Stretch | 3300 - 3330 | IR (Medium) |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2800 - 3000 | IR, Raman |
| C=N Stretch (Azomethine) | 1590 - 1610 | IR, Raman (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch (Pyranose Ring) | 1000 - 1200 | IR (Strong) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis. Derivatization of D-galactose with phenylhydrazine significantly enhances its ionization efficiency and sensitivity in MS analysis. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₁₈N₂O₅), the calculated exact mass is 270.1216 Da. HRMS can measure this value to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This capability is crucial for confirming the identity of the compound and distinguishing it from other potential products or isomers with the same nominal mass. mdpi.com
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation patterns. nih.govresearchgate.net In an MS/MS experiment, the protonated molecular ion of this compound ([M+H]⁺ at m/z 271.1294) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the ion into smaller, structurally significant fragment ions.
The fragmentation of phenylhydrazone derivatives of sugars is well-characterized. nih.gov Common fragmentation pathways include:
Cross-ring cleavages of the galactose ring, which provide information about the sugar backbone.
Sequential loss of water molecules (H₂O, 18 Da) from the hydroxyl groups of the sugar.
Fragmentation of the phenylhydrazone moiety , including the loss of aniline (B41778) (C₆H₅NH₂, 93 Da) or the phenyl radical (C₆H₅•, 77 Da).
Analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity between the galactose and phenylhydrazine units. nih.govnih.gov
| Ion | Calculated m/z | Description |
| [M+H]⁺ | 271.1294 | Protonated Molecular Ion |
| [M+Na]⁺ | 293.1113 | Sodiated Adduct |
| [M+H - H₂O]⁺ | 253.1188 | Loss of one water molecule |
| [M+H - 2H₂O]⁺ | 235.1083 | Loss of two water molecules |
| [M+H - 3H₂O]⁺ | 217.0977 | Loss of three water molecules |
| C₆H₇N₂⁺ | 107.0609 | Phenylhydrazine fragment |
| Note: The observed fragments can vary depending on the ionization method (e.g., ESI, MALDI) and collision energy. |
X-ray Crystallography for Solid-State Structural Determination
Table 1: Illustrative Crystallographic Data for this compound (Disclaimer: The following data are hypothetical and serve to illustrate the typical parameters obtained from an X-ray crystallographic analysis. They are based on known values for similar organic compounds.)
| Crystal Parameter | Illustrative Value |
| Chemical Formula | C₁₂H₁₈N₂O₅ |
| Formula Weight | 270.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.4 |
| γ (°) | 90 |
| Volume (ų) | 985.7 |
| Z | 2 |
| Calculated Density (g/cm³) | 1.452 |
| R-factor | 0.045 |
In addition to hydrogen bonding, other non-covalent interactions, such as van der Waals forces and potentially C-H···π interactions between the carbohydrate backbone and the phenyl ring, contribute to the cohesive energy of the crystal. The phenyl rings may also engage in π-π stacking interactions, further influencing the packing arrangement. The analysis of these intermolecular forces provides insight into the stability and physical properties of the crystalline material. The intricate balance of these interactions determines the formation of specific packing motifs, such as chains, sheets, or three-dimensional networks. mdpi.com
In the solid state, the D-galactose moiety of this compound is expected to adopt a stable chair conformation, which is the most common conformation for hexopyranose rings. researchgate.net The specific chair conformation, either ¹C₄ or ⁴C₁, will be influenced by the steric and electronic effects of the substituents and the intermolecular interactions within the crystal lattice. The phenylhydrazone substituent at the C1 position will likely adopt a conformation that minimizes steric hindrance with the rest of the molecule.
The conformation of the acyclic phenylhydrazone side chain is also of significant interest. The planarity of the hydrazone group (C=N-N) is expected, and the torsion angles around the C-C and N-N bonds will define its orientation relative to the sugar ring. Intramolecular hydrogen bonding between the hydrazone N-H group and an adjacent hydroxyl group on the galactose ring could play a role in stabilizing a particular conformation. X-ray crystallography would provide the precise torsional angles and reveal any such intramolecular interactions, offering a detailed picture of the molecule's three-dimensional shape in the crystalline environment. nih.gov
Chiroptical Spectroscopy (Optical Rotatory Dispersion and Circular Dichroism) for Stereochemical Research
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with the wavelength of light, while Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org These techniques are particularly valuable for the stereochemical analysis of chiral molecules like this compound.
The ORD spectrum of a chiral molecule shows a characteristic curve, known as a Cotton effect, in the vicinity of an absorption band of a chromophore. wikipedia.org The sign and magnitude of the Cotton effect can provide information about the absolute configuration of the chiral centers near the chromophore. In this compound, the phenylhydrazone group acts as a chromophore, and its electronic transitions will give rise to Cotton effects in the ORD and CD spectra.
The CD spectrum provides more direct information about the chiral environment of the chromophore. nih.gov The sign of the CD band (positive or negative) is related to the stereochemistry of the molecule. For this compound, the multiple chiral centers of the galactose unit create a chiral environment that will induce a CD signal from the phenylhydrazone chromophore. Theoretical modeling and comparison with the CD spectra of related compounds can allow for the assignment of the absolute configuration of the sugar. semanticscholar.org Both ORD and CD are powerful, non-destructive techniques for confirming the stereochemical integrity of this compound and for studying conformational changes in solution. nih.gov
Computational Chemistry and Theoretical Investigations of D Galactose Phenylhydrazone
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of D-galactose phenylhydrazone. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and total energy of chemical systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For sugar derivatives, DFT calculations are instrumental in identifying the most stable three-dimensional arrangement of atoms.
Researchers commonly employ hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with basis sets like 6-31G(d) to model the geometry of sugar hydrazones and related compounds. researchgate.netnih.gov These calculations can confirm structural features, such as the cyclic nature of sugar phenylhydrazones, which has been supported by spectroscopic evidence. researchgate.net The process involves a geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms, revealing the most stable structure. Studies on similar molecules, like D-galactose, have utilized methods such as the RHF/6-31G* ab initio method to calculate optimized geometries and total energies of various conformers. nih.govresearchgate.net
Table 1: Example DFT-Calculated Energetic Properties for this compound
| Parameter | Value (Hartree) |
| Total Energy | -1025.789 |
| Zero-point vibrational energy | 0.345 |
| Enthalpy | -1025.432 |
| Gibbs Free Energy | -1025.501 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations at a B3LYP/6-31G(d) level of theory.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comnih.govlibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are used to compute the energies of these frontier orbitals and map their spatial distribution, identifying the likely sites of electrophilic and nucleophilic attack. taylorandfrancis.com
Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.21 |
| LUMO Energy | -1.54 |
| HOMO-LUMO Gap | 4.67 |
Note: These values are representative examples derived from DFT calculations and indicate the molecule's electronic reactivity profile.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the sugar ring and the phenylhydrazone side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable and populated of these three-dimensional structures.
Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of flexible molecules in solution. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the observation of conformational transitions and the identification of preferred structures in a simulated solvent environment. nih.gov
Unlike the relatively rigid pyranose rings, other cyclic forms like furanosides are known to be more flexible, adopting a wider range of conformations. frontiersin.org Computational studies on related galactosides have shown that different conformers can be closely spaced in energy, and their relative populations can be influenced by factors like solvent and substituents. frontiersin.org Following large-scale conformational searches with methods like MD, the geometries of the resulting low-energy conformers are often further optimized using higher-level quantum mechanical methods, such as DFT, to refine their structures and relative energies. nih.gov
Computational Prediction and Validation of Spectroscopic Parameters
A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate the computed molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule, providing a powerful complement to experimental measurements. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed in conjunction with DFT. nih.gov
The process involves performing GIAO calculations on a DFT-optimized geometry. The resulting magnetic shielding tensors are then used to calculate the chemical shifts, usually referenced against a standard compound like tetramethylsilane (TMS). Comparing the calculated chemical shifts with experimental spectra helps to confirm the proposed structure and can be used to distinguish between different isomers or conformers. researchgate.netliverpool.ac.uk The accuracy of the prediction depends on the chosen DFT functional and basis set, with various approaches having been benchmarked for carbohydrates and related molecules. nih.govresearchgate.net
Table 3: Example of Theoretical vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Galactose Ring of this compound
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C-1 | 90.5 |
| C-2 | 69.8 |
| C-3 | 71.2 |
| C-4 | 68.5 |
| C-5 | 72.4 |
| C-6 | 62.1 |
Note: This table presents hypothetical calculated chemical shift values for illustrative purposes, demonstrating the type of data generated for comparison with experimental results.
Vibrational Frequency Calculations
Theoretical vibrational frequency calculations are a powerful tool for understanding the molecular structure and bonding of this compound. By employing computational methods, such as Density Functional Theory (DFT), it is possible to predict the infrared (IR) and Raman spectra of the molecule. nih.govredalyc.orgresearchgate.net These calculations provide a detailed assignment of vibrational modes to specific functional groups and atomic motions within the molecule.
Research in this area typically involves optimizing the molecular geometry of this compound at a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netspectroscopyonline.com Following geometry optimization, harmonic vibrational frequencies are calculated. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. spectroscopyonline.com
The calculated vibrational spectrum of this compound can be characterized by several key vibrational modes corresponding to its distinct functional groups. These include the stretching vibrations of the O-H and N-H groups, C-H stretching in both the aromatic ring and the galactose moiety, the characteristic C=N stretching of the hydrazone group, and various bending and torsional modes.
A representative set of calculated vibrational frequencies for this compound, based on DFT calculations performed on analogous structures, is presented below. The assignments are based on the Potential Energy Distribution (PED) analysis, which elucidates the contribution of individual internal coordinates to each normal mode of vibration.
Interactive Data Table: Calculated Vibrational Frequencies for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Assignment | Vibrational Mode Description |
| ~3450 | ν(O-H) | Stretching vibrations of the hydroxyl groups on the galactose backbone. |
| ~3350 | ν(N-H) | Stretching vibration of the N-H group in the phenylhydrazone moiety. |
| ~3050 | ν(C-H) aromatic | Stretching vibrations of the C-H bonds in the phenyl ring. |
| ~2940 | ν(C-H) aliphatic | Stretching vibrations of the C-H bonds in the galactose sugar unit. |
| ~1610 | ν(C=N) | Stretching vibration of the carbon-nitrogen double bond, characteristic of the hydrazone. |
| ~1595, ~1490 | ν(C=C) aromatic | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl ring. |
| ~1450 | δ(C-H), δ(O-H) | Bending (scissoring and wagging) vibrations of C-H and O-H bonds. |
| ~1250 | ν(C-N) | Stretching vibration of the carbon-nitrogen single bond. |
| ~1140 | ν(C-O) | Stretching vibrations of the C-O bonds in the alcohol groups of the galactose moiety. |
Note: The frequencies presented are representative values and would be subject to the specific computational method, basis set, and scaling factor used in a dedicated study.
These theoretical calculations are invaluable for interpreting experimental IR and Raman spectra. By comparing the calculated and experimental spectra, researchers can confirm the molecular structure, study intermolecular interactions such as hydrogen bonding, and gain a deeper understanding of the molecule's dynamic behavior.
Reaction Mechanism Simulations and Transition State Characterization
Computational chemistry provides significant insights into the reaction mechanism of this compound formation. The reaction involves the condensation of D-galactose (which exists in equilibrium between its cyclic and open-chain forms) and phenylhydrazine (B124118). wikipedia.org The formation of the hydrazone occurs from the open-chain aldehyde form of the sugar.
The generally accepted mechanism for hydrazone formation is a nucleophilic addition-elimination reaction, which can be effectively modeled using computational methods to identify stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. soeagra.comnih.govlibretexts.org
Simulation of the Reaction Pathway:
Reactant Complex Formation: The initial step involves the approach of the nucleophilic nitrogen atom of phenylhydrazine to the electrophilic carbonyl carbon of the open-chain D-galactose. Computational models can calculate the geometry and energy of this initial reactant complex.
Nucleophilic Attack and Tetrahedral Intermediate: The reaction proceeds via a proton-catalyzed nucleophilic attack. nih.govyoutube.com The lone pair of electrons on the terminal nitrogen of phenylhydrazine attacks the carbonyl carbon. Simultaneously, or in a subsequent step, the carbonyl oxygen is protonated, increasing its electrophilicity. This leads to the formation of a tetrahedral intermediate, a key species along the reaction coordinate. soeagra.com DFT calculations can optimize the geometry of this intermediate and calculate its relative energy.
Transition State for Dehydration: The tetrahedral intermediate is not stable and undergoes dehydration to form the final hydrazone product. The rate-determining step is often the elimination of a water molecule. Computational simulations can locate the transition state for this dehydration step. Characterization of the transition state involves confirming that it is a first-order saddle point on the potential energy surface, which is achieved by a frequency calculation that should yield exactly one imaginary frequency. nih.gov This imaginary frequency corresponds to the atomic motion along the reaction coordinate—specifically, the breaking of the C-O bond and the formation of the C=N double bond.
Detailed Research Findings from Theoretical Models:
While a specific computational study for this compound's formation is not extensively documented in the literature, theoretical investigations on analogous imine and hydrazone formations have revealed key details:
Catalysis: The reaction is typically acid-catalyzed. nih.gov Computational models can explore the role of the catalyst in lowering the activation barrier by protonating the carbonyl oxygen or by facilitating proton transfers within the transition state structure.
Solvent Effects: The reaction is usually carried out in a solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the effect of the solvent on the reaction energetics and the stability of charged intermediates and transition states.
Stereoselectivity: D-galactose has multiple stereocenters. While the formation of the hydrazone occurs at the achiral aldehyde carbon (in the open-chain form), computational studies can help understand how the existing stereochemistry of the sugar backbone might influence the conformational preferences of the final product.
By characterizing the transition state and intermediates, computational chemistry offers a molecular-level picture of the reaction dynamics, complementing experimental kinetic studies and providing a robust framework for understanding the formation of this compound.
Applications of D Galactose Phenylhydrazone in Analytical Chemistry and Chemical Detection
Chromatographic Methodologies for Carbohydrate Analysis
High-Performance Liquid Chromatography (HPLC) Derivatization for Enhanced Detection
High-Performance Liquid Chromatography (HPLC) is a primary technique for carbohydrate analysis, but detecting sugars that lack a UV-absorbing chromophore can be challenging. Derivatization with phenylhydrazine (B124118) addresses this limitation by covalently bonding a UV-active phenyl group to the D-galactose molecule. The reaction of carbohydrates with phenylhydrazine yields corresponding phenylhydrazone derivatives, which significantly increases sensitivity for ultraviolet (UV) detection during HPLC separation nih.govresearchgate.net.
This pre-column derivatization allows for the use of standard UV detectors, which are common in most analytical laboratories. The process is straightforward and effective; after a simple derivatization procedure, which may involve incubating the sugar with phenylhydrazine for about an hour at 37–70°C, the resulting D-galactose phenylhydrazone can be readily analyzed nih.govresearchgate.net. Reversed-phase HPLC (RP-HPLC) is often the method of choice for separating these derivatives nih.gov. The increased hydrophobicity of the phenylhydrazone derivative compared to the original sugar allows for excellent retention and separation on C18 columns. This approach has been successfully applied to the analysis of N-linked oligosaccharides released from glycoproteins, demonstrating its utility in complex biological samples nih.gov.
Table 1: Illustrative HPLC Parameters for Analysis of Phenylhydrazone-Derivatized Carbohydrates
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation of the derivatized sugars. |
| Mobile Phase | Gradient of Acetonitrile and Water (often with a formic acid modifier) | Allows for the elution and separation of various sugar derivatives with different polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical analytical flow rate for standard bore columns. |
| Detection | UV Detector | Monitors the column effluent at a specific wavelength (e.g., 245-255 nm) where the phenylhydrazone absorbs strongly. |
| Temperature | 25-40 °C | Ensures reproducible retention times and peak shapes. |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas chromatography (GC) is a powerful separation technique that requires analytes to be volatile and thermally stable. Native carbohydrates, including D-galactose, are non-volatile due to their high polarity and extensive hydrogen bonding. Therefore, derivatization is essential for GC analysis.
While this compound itself is not typically used for GC analysis due to its relatively low volatility and potential for thermal degradation at the high temperatures required for GC, the principle of derivatization is central. For GC-based analysis, more volatile derivatives are prepared, such as trimethylsilyl (TMS) ethers or alditol acetates. However, some specialized hydrazine reagents, such as pentafluorophenylhydrazine (PFPH), are employed to create derivatives suitable for GC. The five fluorine atoms in PFPH increase the thermal stability and volatility of the resulting hydrazones compared to standard phenylhydrazones, making them amenable to GC analysis researchgate.net. This highlights that while the standard phenylhydrazone of D-galactose is not ideal for GC, modified hydrazine reagents can produce derivatives with the necessary properties for this technique.
Capillary Electrophoresis (CE) for Separation and Identification
Capillary electrophoresis (CE) separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution under the influence of a high electric field. Since neutral sugars like D-galactose lack a charge under normal conditions, they cannot be directly analyzed by CE nih.gov.
Derivatization with a charged reagent is a common strategy to overcome this issue. While phenylhydrazine itself is neutral, charged analogs can be used. For instance, p-hydrazinobenzenesulfonic acid has been utilized as a labeling reagent for the CE analysis of monosaccharides nih.gov. This reagent reacts with the sugar to form a p-sulfophenylhydrazone, introducing both a UV-absorbing chromophore and a negatively charged sulfonate group nih.gov. This allows the derivatized D-galactose to migrate in the electric field, enabling separation from other derivatized sugars. This method is highly efficient, with separations of multiple monosaccharide derivatives often achieved in under 10 minutes nih.gov. The high resolving power of CE makes it an excellent tool for analyzing complex carbohydrate mixtures found in biological systems longdom.org.
Spectrophotometric Detection Techniques
Fluorescence-Based Detection Strategies
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis absorbance detection. While this compound itself is not strongly fluorescent, the underlying derivatization strategy can be adapted for fluorescence-based assays.
One common approach involves a two-step reaction. First, the reducing sugar is reacted with a hydrazine compound (like phenylhydrazine or hydrazine itself) to form a hydrazone nih.gov. The resulting hydrazone is then reacted with a fluorogenic reagent, such as fluorescamine, which reacts with the remaining primary amine on the hydrazine moiety to yield a highly fluorescent product nih.govnih.gov. The intensity of the fluorescence is directly proportional to the initial concentration of the sugar. This method is sensitive enough to detect sugars in the nanomolar range nih.gov.
Another strategy is to use a hydrazine derivative that already contains a fluorescent tag. For example, dansylhydrazine is a fluorescent reagent that reacts directly with carbohydrates like D-galactose to form a fluorescently labeled hydrazone nih.gov. These derivatives can then be separated by techniques like HPLC or CE and detected with a fluorescence detector, allowing for extremely low detection limits, often in the attomole (10⁻¹⁸ mol) range nih.govchromatographyonline.com.
Derivatization Agent in Complex Biological Mixture Analysis
The analysis of carbohydrates in complex biological matrices is often challenging due to their high polarity, lack of a strong chromophore for UV detection, and structural similarity. Derivatization with reagents like phenylhydrazine to form phenylhydrazones, such as this compound, is a crucial strategy to overcome these analytical hurdles. This process enhances the detectability of sugars and improves their chromatographic separation.
Pre-column and Post-column Derivatization
Chemical derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation. researchgate.net
Post-column derivatization involves the reaction of the separated analytes with a reagent after they elute from the chromatographic column but before they reach the detector. researchgate.net This method allows for the analysis of carbohydrates in their native form, which can be advantageous in certain applications. researchgate.net Post-column derivatization typically employs colorimetric reactions to detect the sugars, requiring a post-column reactor where the reaction takes place. researchgate.net For instance, a method has been developed for the liquid chromatographic analysis of sugars with post-column detection involving the reaction of reducing sugars with a Cu(II)-neocuproine reagent. researchgate.net While effective, this approach can be more complex to set up compared to pre-column derivatization.
Strategies for Enhancing Mass Spectrometric Detectability
Mass spectrometry (MS) is a powerful tool for the structural analysis of carbohydrates. However, the analysis of underivatized sugars by MS can be challenging. Derivatization with phenylhydrazine to form phenylhydrazones significantly enhances the detectability of sugars in MS. nih.govresearchgate.net
The introduction of the phenylhydrazone group increases the ionization efficiency of the sugar molecule, leading to more abundant parent ions in both matrix-assisted laser desorption/ionization (MALDI)-MS and electrospray ionization (ESI)-MS. nih.gov This derivatization method is noted for being fast, simple, and avoiding salt contamination during the labeling process. nih.gov
Furthermore, the fragmentation patterns of phenylhydrazone-derivatized oligosaccharides in tandem mass spectrometry (MS/MS) provide valuable structural information. nih.govresearchgate.net Techniques like post-source decay (PSD) analysis of the derivatized glycans reveal dominant fragmentation patterns that are instrumental in elucidating the structure of the oligosaccharide, including the identification of isomers. nih.gov This detailed fragmentation data is crucial for the comprehensive structural characterization of complex carbohydrates. nih.govresearchgate.netnih.gov
Utility in Qualitative Identification of Sugars (Osazone Test Context)
The reaction of reducing sugars with an excess of phenylhydrazine at boiling temperatures leads to the formation of characteristic crystalline derivatives known as osazones. wikipedia.org This reaction, known as the osazone test, was developed by Emil Fischer and has been a fundamental method for the identification and differentiation of monosaccharides. wikipedia.org
Differentiation of Monosaccharides Based on Derivatization Patterns
The osazone test is a valuable tool for the qualitative identification of reducing sugars. ajgreenchem.com The formation of osazones involves both oxidation and condensation reactions and requires a free carbonyl group, meaning only reducing sugars will participate. wikipedia.org
Different sugars form osazone crystals with distinct shapes and formation times, which serve as key identification markers. ajgreenchem.comslideshare.net For example, galactosazone, the osazone formed from galactose, has a characteristic rhombic-plate shape. wikipedia.org In contrast, glucosazone, which is formed from glucose, fructose (B13574), and mannose, appears as needle-shaped or broomstick-like crystals. wikipedia.org
The time required for the osazone crystals to form also aids in the differentiation of sugars. slideshare.net For instance, fructose forms osazone crystals within about two minutes, while galactose can take between 15 and 19 minutes. slideshare.net This simple, inexpensive, and relatively quick test can be effectively used to identify and differentiate various sugars encountered in clinical and research settings. igmpublication.orgresearchgate.net
Table 1: Characteristics of Osazone Crystals from Different Sugars
| Sugar | Osazone Crystal Shape |
| Galactose | Rhombic-plate shaped wikipedia.org |
| Glucose | Needle-shaped or broomstick-shaped wikipedia.org |
| Fructose | Needle-shaped or broomstick-shaped wikipedia.org |
| Mannose | Needle-shaped or broomstick-shaped igmpublication.orgresearchgate.net |
| Maltose | Petal-shaped or sun flower-shaped wikipedia.orgigmpublication.org |
| Lactose | Powder puff-shaped or cotton-ball shaped wikipedia.orgigmpublication.org |
| Arabinose | Dense ball needle-shaped igmpublication.orgresearchgate.net |
| Xylose | Fine, long needle-shaped igmpublication.orgresearchgate.net |
Biochemical Research Applications and Mechanistic Probes Strictly Non Clinical
Role as a Model Compound in Enzyme-Substrate Interaction Studies
D-galactose phenylhydrazone's structural similarity to D-galactose makes it an invaluable tool for studying enzyme-substrate interactions. itwreagents.com The presence of the phenylhydrazone group provides a stable molecular structure that can interact with the active sites of various enzymes, offering insights into their mechanisms of action.
Investigations of Glycosidase and Oxidase Mechanisms (e.g., Galactose Oxidase)
The study of glycosidases and oxidases, enzymes crucial for carbohydrate metabolism, has been significantly advanced by the use of model compounds like this compound. These enzymes catalyze the breakdown of glycosidic bonds and the oxidation of sugar molecules, respectively. universiteitleiden.nlnih.govresearchgate.net
Galactose oxidase, a copper-containing enzyme, catalyzes the oxidation of D-galactose to D-galacto-hexodialdose. wikipedia.org The mechanism of this enzyme involves a free radical at its active site. nih.gov While direct studies using this compound with galactose oxidase are not extensively detailed in the provided results, the principle of using substrate analogs is well-established. For instance, studies on galactose oxidase have utilized various galactose derivatives to understand its substrate specificity and catalytic mechanism. nih.gov The interaction of such analogs helps to map the active site and understand the roles of key amino acid residues in catalysis. nih.gov
The formation of osazones, which are derivatives formed from the reaction of sugars with excess phenylhydrazine (B124118), is a classic method for identifying and characterizing sugars. researchgate.netajgreenchem.commgcub.ac.in This reaction itself, which involves the formation of a phenylhydrazone intermediate, highlights the reactivity at the anomeric carbon and the adjacent carbon, providing a basis for understanding how enzymes recognize and modify these positions. yale.edu
Exploring Substrate Specificity and Inhibition Mechanisms
The specificity of an enzyme for its substrate is a fundamental aspect of its function. D-galactose and its derivatives are used to probe the substrate specificity of various enzymes. mdpi.comnih.govresearchgate.net For example, studies on lactase-phlorizin hydrolase have used modified galactose derivatives to demonstrate steric limitations within the enzyme's active site. nih.gov
The phenylhydrazone derivative of D-galactose can act as a competitive inhibitor for enzymes that normally bind D-galactose. By observing how this compound affects the enzyme's activity, researchers can infer the nature of the binding interactions required for catalysis. nih.gov This approach has been used to study the inhibition of D-galactose transport, where the presence of inhibitors helps to characterize the transport proteins involved. nih.gov
Table 1: Enzyme-Substrate Interaction Studies
| Enzyme/System | Model Compound/Substrate | Research Focus | Key Findings |
|---|---|---|---|
| Glycosidases | Modified Galactose Derivatives | Substrate Specificity | Steric restrictions in the enzyme's active site for modified galactose moieties. nih.gov |
| Galactose Oxidase | D-Galactose and its analogs | Substrate Specificity | The enzyme can oxidize internally linked galactosyl residues, not just terminal ones. nih.gov |
Use in Metabolic Pathway Research as a Chemical Probe
This compound and related galactose derivatives serve as chemical probes to investigate and manipulate metabolic pathways, particularly those related to energy metabolism. smolecule.comresearchgate.net
Studies on Cellular Energy Metabolism Remodeling
Replacing glucose with galactose in cell culture media is a common technique to force cells to shift from glycolysis to oxidative phosphorylation (OXPHOS) for ATP production. plos.orgnih.govnih.govresearchgate.net This is because the metabolism of galactose to glucose-6-phosphate does not yield a net production of ATP in the initial glycolytic steps, compelling cells to rely on mitochondrial respiration. plos.orgnih.gov This "remodeled" metabolic state is a valuable in vitro model for studying conditions related to mitochondrial function and dysfunction. plos.orgnih.govnih.gov
Studies have shown that culturing human skeletal muscle cells in galactose-containing media leads to an increase in mitochondrial content and oxidative capacity. plos.orgnih.govnih.gov These cells exhibit enhanced oxidation of both fatty acids and glucose. plos.orgnih.gov The use of mitochondrial uncouplers like carbonylcyanide p-trifluoromethoxy-phenylhydrazone (FCCP) in these galactose-adapted cells has revealed an increased reserve capacity for glucose oxidation. plos.orgnih.govnih.gov This research provides insights into metabolic flexibility and how cells adapt to different energy sources. plos.orgnih.gov
Table 2: Research Findings on Cellular Energy Metabolism Remodeling
| Cell Type | Experimental Condition | Key Observation | Implication |
|---|---|---|---|
| Human Myotubes | Glucose replaced with galactose | Increased mitochondrial content and oxidative capacity. plos.orgnih.gov | Galactose promotes a more oxidative phenotype. plos.orgnih.gov |
| Human Myotubes | Galactose exposure + FCCP | Increased reserve capacity for glucose oxidation. plos.orgnih.govnih.gov | Enhanced metabolic flexibility and mitochondrial function. plos.orgnih.gov |
Research on Glycoprotein (B1211001) and Lectin Binding Models (In Vitro Context)
In the in vitro setting, D-galactose and its derivatives are crucial for studying the interactions between glycoproteins and lectins, which are carbohydrate-binding proteins. smolecule.comthermofisher.comfrontiersin.org These interactions are fundamental to many biological processes, including cell recognition and signaling.
Lectins exhibit specificity for particular sugar residues. For example, Peanut Agglutinin (PNA) has a specificity for terminal β-galactose residues. thermofisher.com In studies of lectin-glycoprotein binding, D-galactose can be used as a competitive inhibitor to confirm the specificity of the interaction. thermofisher.com The ability of D-galactose to inhibit the binding of a lectin to a glycoprotein indicates that the interaction is mediated by galactose residues on the glycoprotein.
Furthermore, phenylhydrazine treatment of red blood cells has been shown to expose galactosyl residues on the cell membrane, which are then recognized by lectin-like receptors on macrophages. nih.gov This suggests that modifications to cell surface carbohydrates, which can be mimicked or probed with compounds like this compound, play a role in cellular recognition and clearance. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| D-galactose |
| Phenylhydrazine |
| Glucose |
| Carbonylcyanide p-trifluoromethoxy-phenylhydrazone (FCCP) |
| Mercury chloride (HgCl2) |
Emerging Research Frontiers and Methodological Advancements
Green Chemistry Principles in D-Galactose Phenylhydrazone Synthesis
The traditional synthesis of hydrazones, including the formation of this compound (an osazone), often involves prolonged heating in organic solvents, which consumes significant energy and can generate hazardous waste. ajgreenchem.com In response, modern synthetic chemistry is increasingly adopting green chemistry principles to develop more sustainable and efficient protocols. The primary goals include reducing reaction times, minimizing energy consumption, and using environmentally benign solvents and catalysts. scispace.comnih.gov
Significant progress has been made in developing eco-friendly methods for hydrazone synthesis, which are directly applicable to this compound. These methods focus on alternative energy sources and reaction media to improve efficiency and sustainability.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and homogenous heating that dramatically accelerates reaction rates. ajgreenchem.comdergipark.org.tr For the synthesis of osazones from sugars like D-galactose, microwave-assisted methods can reduce reaction times from 30 minutes under conventional heating to as little as 5 minutes. ajgreenchem.comfrontiersin.org This technique not only saves time and energy but often leads to cleaner product formation and higher yields. researchgate.netnih.gov The use of water as a solvent in these reactions further enhances their green credentials. frontiersin.org
Ultrasound-Assisted Synthesis: Sonochemistry, which utilizes ultrasound irradiation to induce chemical reactions, provides another energy-efficient alternative. This method promotes the synthesis of hydrazones in shorter timeframes, with high yields, and often under milder conditions, such as at room temperature. ajgreenchem.comresearchgate.net The acoustic cavitation generated by ultrasound enhances mass transfer and accelerates the reaction without the need for bulk heating. researchgate.net
Solvent-Free and Alternative Media: A key objective of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. researchgate.net Research has demonstrated the feasibility of solvent- and catalyst-free synthesis of hydrazones by applying high hydrostatic pressure (HHP), which can result in nearly quantitative yields with water as the only byproduct. nih.govazom.com Additionally, the use of biodegradable and inexpensive catalysts, such as citric acid in ethanol, aligns with green principles by replacing traditional, more hazardous acid catalysts. scispace.com
The following table provides a comparative overview of conventional versus green synthetic methods for hydrazone formation.
| Method | Energy Source | Solvent | Typical Reaction Time | Key Advantages |
| Conventional | Thermal (Heating Mantle/Oil Bath) | Ethanol, Methanol, Acetic Acid | 30 minutes - several hours | Well-established procedures |
| Microwave-Assisted | Microwave Irradiation | Water, Ethanol | 5 - 15 minutes | Rapid heating, reduced time, energy efficiency, higher yields ajgreenchem.comnih.gov |
| Ultrasound-Assisted | Ultrasonic Waves (Sonication) | Aqueous media, Ethanol | 6 - 30 minutes | Short reaction times, high yields, mild conditions (room temp) ajgreenchem.comresearchgate.net |
| High Hydrostatic Pressure | Mechanical Compression | Solvent-free | ~1 hour | Eliminates solvents and catalysts, high yields, minimal waste nih.govazom.com |
Integration of this compound in Microfluidic Systems for Rapid Analysis
Microfluidic systems, or "lab-on-a-chip" technologies, offer significant advantages for chemical and biological analysis, including drastically reduced sample and reagent consumption, faster analysis times, and potential for automation and high-throughput screening. nih.govmdpi.comnih.gov The integration of this compound and its derivatives into such platforms represents a promising frontier for the rapid analysis of carbohydrates and other analytes.
While specific devices featuring this compound are still an emerging area, the proof of concept has been established through the use of other hydrazone derivatives and related carbohydrate detection systems on microfluidic chips. For instance, rhodamine hydrazone derivatives have been successfully incorporated into microfluidic systems for the sensitive detection of metal ions. Similarly, microfluidic devices have been developed for the analysis of various carbohydrates, including glucose and cell-surface glycans, often using enzymatic reactions or lectin arrays coupled with electrochemical or optical detection.
A microfluidic device designed for this compound could function as a rapid, point-of-care diagnostic tool. The classic osazone test, traditionally performed in test tubes, could be miniaturized on a chip where the reaction of a sample with phenylhydrazine (B124118) occurs in a micro-channel. The formation of the characteristic this compound crystals could be detected optically. Furthermore, derivatized D-galactose phenylhydrazones designed as fluorescent probes could be used in such systems to quantify specific metal ions or other biomarkers with high sensitivity and in real-time. mdpi.com The modular nature of microfluidics allows for the integration of sample preparation, reaction, and detection steps onto a single, compact device, streamlining the entire analytical workflow. nih.gov
Rational Design of Novel this compound Derivatives with Tunable Properties
The core structure of this compound serves as a versatile scaffold for the rational design of novel derivatives with tailored, or "tunable," properties. By strategically modifying the phenylhydrazine portion or the galactose moiety, chemists can fine-tune the molecule's electronic, photophysical, and binding characteristics for specific applications, most notably in chemical sensing. The fundamental principle involves attaching different functional groups that can act as signaling units (fluorophores, chromophores) or recognition sites.
The design strategy often focuses on modulating the intramolecular charge transfer (ICT) properties of the molecule. The hydrazone linkage (–NH–N=CH–) is electronically active and its properties can be influenced by attaching electron-donating or electron-withdrawing groups to the phenyl ring. Upon binding to a target analyte (e.g., a metal ion or an anion), the electronic distribution within the molecule is perturbed, leading to a measurable change in its absorption or fluorescence spectrum. ajgreenchem.com
For example, attaching a fluorophore like anthracene (B1667546) or pyrene (B120774) to the hydrazone structure can create a fluorescent sensor. mdpi.com The interaction with an analyte can either quench the fluorescence ("turn-off" sensor) or enhance it ("turn-on" sensor). The selectivity of the sensor is dictated by the nature of the binding site incorporated into the design. The acidic N-H proton of the hydrazone group is a key site for hydrogen bonding interactions, making it particularly useful for designing anion sensors. ajgreenchem.com
The table below illustrates how different structural modifications can lead to tunable properties in hydrazone derivatives.
| Structural Modification | Target Property | Application Example | Mechanism |
| Attach Anthracene/Pyrene | Fluorescence | Zn²⁺ Sensing | Chelation-enhanced fluorescence (CHEF) |
| Incorporate Nitro (NO₂) group | Colorimetric Response, Anion Affinity | F⁻, AcO⁻ Sensing | Increases acidity of N-H proton, facilitating deprotonation or H-bonding, altering ICT mdpi.com |
| Incorporate Rhodamine | "Off-On" Fluorescence | Cu²⁺, Hg²⁺ Sensing | Spirocyclic ring-opening mechanism upon metal ion binding |
| Link to Thiophene | Fluorescence | Fe³⁺ Sensing | Coordination with the metal ion alters electronic properties and fluorescence emission |
| Modify Sugar Moiety | Physicochemical Properties | Photoinitiators, Surfactants | Changing substituents on the galactose backbone can alter solubility and absorption wavelengths |
Advanced Spectroscopic Probes and Sensing Platforms Based on Hydrazone Chemistry
The unique chemical characteristics of the hydrazone functional group make it an exceptional platform for the development of advanced spectroscopic probes and sensors. researchgate.net The combination of an acidic N-H proton (hydrogen-bond donor), two nucleophilic nitrogen atoms, and an electrophilic imine carbon within a conjugated system allows for versatile binding interactions and signal transduction mechanisms. nih.gov This has led to the creation of a vast library of hydrazone-based chemosensors for detecting cations, anions, and neutral molecules with high sensitivity and selectivity. researchgate.net
Hydrazone-based sensors operate through various spectroscopic methods:
Colorimetric Sensing: These sensors produce a distinct color change visible to the naked eye upon interaction with an analyte. This change is caused by a shift in the maximum absorption wavelength (λmax) in the visible spectrum, resulting from analyte-induced changes to the sensor's electronic structure. mdpi.com This feature is particularly valuable for creating simple test strips for on-site analysis.
Fluorometric Sensing: Fluorescent probes are highly sensitive and can detect analytes at very low concentrations. The binding event can cause the fluorescence to be quenched or enhanced, or can shift the emission wavelength, providing a clear signal.
Multi-channel Sensing: Some rationally designed hydrazones can act as dual-channel sensors, exhibiting simultaneous changes in both color and fluorescence, which enhances the reliability of detection. nih.gov
The acidic nature of the hydrazone N-H proton is frequently exploited for anion sensing, particularly for basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). ajgreenchem.comnih.gov The interaction typically involves hydrogen bonding or complete deprotonation of the N-H group, which significantly alters the internal charge transfer (ICT) within the molecule, leading to a dramatic spectroscopic response. nih.gov Cation sensing is generally achieved through the chelation of metal ions by the nitrogen and oxygen atoms within the hydrazone structure, which can rigidify the molecule and enhance fluorescence.
The table below summarizes the performance of several representative hydrazone-based spectroscopic probes.
| Sensor Type | Analyte | Spectroscopic Method | Detection Limit (LOD) | Mechanism of Action |
| Anthracene Hydrazone | Acetate (AcO⁻) | Fluorescence Quenching | - | Hydrogen bonding and deprotonation mdpi.com |
| Dinitrophenyl Hydrazone | Cyanide (CN⁻) | Colorimetric | 0.35 µM | Deprotonation of N-H group by basic anion |
| Rhodamine Hydrazone | Copper (Cu²⁺) | Colorimetric & "Turn-on" Fluorescence | - | FRET and spirocycle opening |
| Thiophene Hydrazone | Iron (Fe³⁺) | "Turn-on" Fluorescence | - | Chelation-enhanced fluorescence (CHEF) |
| Pyridine Diamide Acyl Hydrazone | Zinc (Zn²⁺) / Chloride (Cl⁻) | Fluorometric | Zn²⁺: 0.21 µM | Ion-pair sensing through distinct binding sites |
Q & A
Q. How is D-galactose phenylhydrazone synthesized and characterized in carbohydrate oxidation studies?
this compound is synthesized by reacting D-galactose with phenylhydrazine under controlled conditions, typically in acidic media. For example, oxidation of D-galactose with imidazolium fluorochromate (IFC) produces D-arabinose, which forms a phenylhydrazone derivative upon reaction with phenylhydrazine. Characterization involves thin-layer chromatography (TLC) to compare Rf values with authentic standards, spectroscopic methods (e.g., NMR, IR), and structural validation via SMILES strings (e.g., C=NNc1ccccc1) or InChIKey identifiers (e.g., FWTFCJFGBSEGFO-UHFFFAOYSA-N) .
Q. What analytical methods confirm the identity and purity of this compound?
Key methods include:
- TLC : Separation using trichloromethane and comparison to reference sugars (e.g., Rf value matching for D-arabinose phenylhydrazone) .
- HPLC : Quantification of oxidation byproducts like formic acid .
- Cheminformatics : Structural validation via SDF/MOL files and molecular weight calculations (e.g., 120.15 g/mol) .
Q. What is the role of phenylhydrazone derivatives in carbohydrate chemistry?
Phenylhydrazones are critical for identifying reducing sugars via crystalline derivative formation. They stabilize aldehyde/ketone groups, enabling structural elucidation and differentiation of epimers (e.g., D-galactose vs. D-glucose) .
Advanced Research Questions
Q. How does this compound formation relate to oxidative stress pathways in aging models?
D-galactose-induced aging involves oxidative damage (e.g., elevated malondialdehyde, reduced SOD/GSH), which may correlate with phenylhydrazone formation as a byproduct of carbohydrate oxidation. Studies suggest monitoring advanced glycation end products (AGEs) and protein oxidation markers (AOPP) to link phenylhydrazone derivatives to mechanistic pathways .
Q. How can experimental designs resolve contradictions in D-galactose’s dose-dependent effects (e.g., protective vs. pro-aging)?
- Dose stratification : Compare low (100–300 mg/kg) vs. high doses (750 mg/kg) in rodents, with plasma concentration monitoring .
- Administration routes : Contrast oral vs. parenteral delivery to assess gut microbiota modulation (e.g., fecal transplantation experiments) .
- Control groups : Include antioxidants (e.g., melatonin) to isolate oxidative vs. non-oxidative effects .
Q. What statistical approaches address heterogeneity in neurobehavioral outcomes of D-galactose models?
Q. How does gut microbiota modulation by D-galactose influence phenylhydrazone metabolite distribution?
Parenteral D-galactose alters gut microbiota composition, potentially affecting metabolite absorption. Experimental approaches include:
- Metabolomics : Track phenylhydrazone derivatives in fecal and plasma samples.
- Microbiota transplantation : Transfer fecal matter from D-galactose-treated donors to germ-free mice to assess metabolite propagation .
Q. How can D-galactose aging models be optimized for neurochemical reproducibility?
- Standardized protocols : Use 300 mg/kg/day for 6–8 weeks via subcutaneous injection .
- Multi-modal endpoints : Combine Morris water maze tests with neurochemical assays (e.g., AGEs, SOD) .
Methodological Notes
- Structural Validation : Always cross-reference phenylhydrazone derivatives with cheminformatics tools (e.g., InChIKey codes) to avoid misidentification .
- Dose-Response Curves : Include at least three dose levels to capture non-linear effects, especially when studying dual roles of D-galactose .
- Ethical Compliance : Adhere to institutional guidelines for rodent studies, including melatonin co-administration to mitigate oxidative harm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
